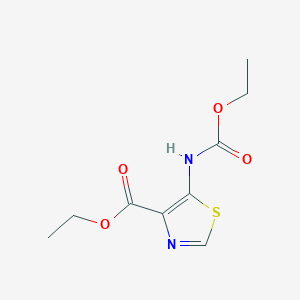
D-Glucose-1,6-13C2
Overview
Description
D-Glucose-1,6-13C2 is a stable isotope-labeled glucose molecule that contains two carbon-13 atoms at positions 1 and 6. It is an extensively employed stable and isotopically labeled compound, orchestrating a significant role in studying intricate facets of carbohydrate metabolism, insulin resistance, and glucose uptake .
Synthesis Analysis
The long-term objective is the development of an efficient, economical, large-scale synthesis of glucose- (1,6-13C2). This compound is needed for magnetic resonance imaging (MRI) studies of glucose metabolism in the human brain, as it is required for visualization of brain tumors or other brain dysfunctions that are engaging in anaerobic metabolism of glucose .Molecular Structure Analysis
D-Glucose-1,6-13C2 has the empirical formula 13C2C4H12O6 . The molecular weight is 182.14 . The structure of glucose can be represented with a Fischer projection .Chemical Reactions Analysis
D-Glucose-1,6-13C2 can be used to predict the primary reaction mechanism in pyrolysis of glucose. It can also be used to study C−C bond cleavage mechanism in the conversion of labeled glucose into alkanediols using Ni−MgO−ZnO catalyst .Physical And Chemical Properties Analysis
D-Glucose-1,6-13C2 is a solid substance . The optical activity is [α]25/D +52.0°, c = 2 in H2O (trace NH4OH) . The melting point is 150-152 °C .Scientific Research Applications
Brain Metabolism Imaging
This compound is essential for magnetic resonance imaging (MRI) studies of glucose metabolism in the human brain. It aids in the visualization of brain tumors or other dysfunctions that engage in anaerobic metabolism of glucose . This is crucial for the diagnosis and monitoring of neurological diseases.
Pyrolysis Mechanism Elucidation
The labeled glucose is used to predict the primary reaction mechanism in the pyrolysis of glucose. This has implications in the field of biofuel production, where understanding the breakdown of glucose at high temperatures can optimize the production process .
Mechanism of Action
Target of Action
D-Glucose-1,6-13C2 is a chemically labeled variant of glucose . It is primarily targeted towards the enzymes involved in the metabolic pathways of glucose, such as glycolysis, gluconeogenesis, and the pentose phosphate pathway .
Mode of Action
D-Glucose-1,6-13C2 interacts with its targets, the enzymes, by serving as a substrate. The enzymes catalyze the conversion of D-Glucose-1,6-13C2 into various intermediates, leading to the production of energy, reducing equivalents, and other metabolic products .
Biochemical Pathways
D-Glucose-1,6-13C2 is involved in several biochemical pathways. In glycolysis, it is broken down to produce ATP, a form of energy. In the pentose phosphate pathway, it contributes to the generation of NADPH, which is crucial for reductive biosynthesis reactions within cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of D-Glucose-1,6-13C2 are similar to those of glucose. It is readily absorbed in the gut, distributed throughout the body, metabolized in various tissues, and any excess is excreted via the kidneys .
Result of Action
The action of D-Glucose-1,6-13C2 results in the production of energy in the form of ATP, reducing equivalents in the form of NADPH, and metabolic intermediates that are used in various cellular processes .
Action Environment
The action, efficacy, and stability of D-Glucose-1,6-13C2 are influenced by various environmental factors. These include the presence of specific enzymes, pH, temperature, and the concentration of other metabolites. For instance, the rate of glycolysis can be influenced by the concentration of insulin and other hormones .
Future Directions
properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,6-13C2)hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-OFAMVBKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745906 | |
| Record name | D-(1,6-~13~C_2_)Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucose-1,6-13C2 | |
CAS RN |
287100-67-8 | |
| Record name | D-(1,6-~13~C_2_)Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)






![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride](/img/structure/B1443806.png)


![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1443810.png)